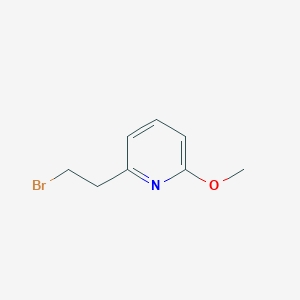

2-(2-Bromoethyl)-6-methoxypyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Bromoethyl)-6-methoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromine atom attached to an ethyl group, which is further connected to a methoxypyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)-6-methoxypyridine typically involves the bromination of 2-ethyl-6-methoxypyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the bromoethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyridines such as 2-(2-azidoethyl)-6-methoxypyridine.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 2-(2-ethyl)-6-methoxypyridine.

Scientific Research Applications

2-(2-Bromoethyl)-6-methoxypyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a reagent in various organic transformations.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-6-methoxypyridine largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the compound is converted to its N-oxide form, which can exhibit different chemical properties and reactivity. The molecular targets and pathways involved vary based on the specific application and the nature of the chemical transformation.

Comparison with Similar Compounds

2-(2-Chloroethyl)-6-methoxypyridine: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and selectivity in chemical reactions.

2-(2-Iodoethyl)-6-methoxypyridine: Contains an iodine atom, which can be more reactive in substitution reactions compared to bromine.

2-(2-Fluoroethyl)-6-methoxypyridine: Fluorine substitution can significantly alter the compound’s electronic properties and reactivity.

Uniqueness: 2-(2-Bromoethyl)-6-methoxypyridine is unique due to the presence of the bromine atom, which provides a good balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Biological Activity

2-(2-Bromoethyl)-6-methoxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including data tables and case studies that highlight its pharmacological properties.

- Chemical Formula : C₇H₈BrNO

- CAS Number : 10081550

- Molecular Weight : 202.05 g/mol

Biological Activity Overview

Research on this compound has indicated various biological activities, particularly in the context of its derivatives and related compounds. The following sections provide detailed insights into its pharmacological effects.

Antitumor Activity

A study demonstrated that derivatives of methoxypyridine, including those with bromoethyl substitutions, exhibited significant antitumor activity. The most active compounds showed IC₅₀ values as low as 60 nM against specific cancer cell lines, indicating a promising potential for further development in cancer therapeutics .

| Compound | IC₅₀ (nM) | Target |

|---|---|---|

| This compound | 60 | Cancer Cell Lines |

| Methoxypyrazine | 89 | Aβ42 Formation |

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties. In vitro studies suggest that it may inhibit the formation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The neuroprotective effect was attributed to its ability to modulate signaling pathways involved in neuronal survival .

Case Studies

-

Case Study on Neuroprotection :

In a controlled laboratory setting, this compound was tested for its effects on neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, suggesting a protective role against neurodegeneration. -

Anticancer Screening :

A series of compounds derived from methoxypyridine were screened for anticancer activity. The results showed that modifications at the bromine position could enhance or diminish activity, emphasizing the importance of structural features in determining biological efficacy.

Toxicological Profile

The toxicological evaluation of this compound indicates potential hazards:

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

2-(2-bromoethyl)-6-methoxypyridine |

InChI |

InChI=1S/C8H10BrNO/c1-11-8-4-2-3-7(10-8)5-6-9/h2-4H,5-6H2,1H3 |

InChI Key |

MUUUUTPISQNEQU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=N1)CCBr |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.